molecular formula C34H30BrN3OS B2922469 1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone CAS No. 681276-90-4

1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone

Cat. No. B2922469
CAS RN: 681276-90-4
M. Wt: 608.6
InChI Key: ZONWOUPIAPCTLE-UHFFFAOYSA-N
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Description

1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone is a useful research compound. Its molecular formula is C34H30BrN3OS and its molecular weight is 608.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds with structural similarities, particularly those incorporating bromophenyl, methylphenyl, and sulfanyl groups, have been studied for their antimicrobial properties. For instance, a study detailed the synthesis and evaluation of antimicrobial activity of a series of compounds synthesized from 1H-indole-2,3-dione or 5-bromo-1H-indole-2,3-dione, showing high antimicrobial activity against certain bacterial and fungal strains (Ashok et al., 2015).

Synthetic Methods and Biological Activities

Another research focus is on the development of new synthetic methods for creating compounds with potential biological activities. A study presented an efficient synthesis method for sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone, highlighting their significant biological activities, including antioxidant effects and membrane stabilization (Farzaliyev et al., 2020).

Anticancer Activity

Research into the anticancer activity of chemically related compounds is another significant application. Derivatives synthesized from related chemical structures have been evaluated for cytotoxicity and anticancer activity, showing promising results against various cancer cell lines (Çoruh et al., 2018).

Heterocyclic Compound Synthesis

Compounds featuring bromophenyl and sulfanyl groups have been utilized in the synthesis of heterocyclic compounds, contributing to the development of new materials with potential pharmaceutical applications. For example, novel bromophenol derivatives have been synthesized and tested for their activity as carbonic anhydrase inhibitors, demonstrating significant inhibitory potencies (Akbaba et al., 2013).

properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30BrN3OS/c1-23-7-11-25(12-8-23)20-37-21-33(29-5-3-4-6-31(29)37)40-22-34(39)38-32(27-13-9-24(2)10-14-27)19-30(36-38)26-15-17-28(35)18-16-26/h3-18,21,32H,19-20,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONWOUPIAPCTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone

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